Home > Products > Screening Compounds P111427 > O-Demethyl Lenvatinib (hydrochloride)
O-Demethyl Lenvatinib (hydrochloride) -

O-Demethyl Lenvatinib (hydrochloride)

Catalog Number: EVT-10986399
CAS Number:
Molecular Formula: C20H18Cl2N4O4
Molecular Weight: 449.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Demethyl Lenvatinib (hydrochloride) is a significant compound in the realm of cancer treatment, primarily recognized as a major metabolite of Lenvatinib, which is a potent inhibitor of multiple receptor tyrosine kinases. This compound plays a critical role in the pharmacokinetics and pharmacodynamics of the parent drug, Lenvatinib, which is utilized in treating various malignancies including thyroid cancer and renal cell carcinoma.

Source

O-Demethyl Lenvatinib is derived from the metabolism of Lenvatinib in the human body. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, CYP2B6, and CYP3A4, which facilitate its conversion from Lenvatinib into this active metabolite .

Classification

O-Demethyl Lenvatinib falls under the category of small molecule inhibitors and is classified as an anticancer agent. It exhibits properties that inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Synthesis Analysis

Methods

The synthesis of O-Demethyl Lenvatinib can be approached through various methods, primarily focusing on its extraction from biological samples or synthesizing it from Lenvatinib using enzymatic reactions.

  1. Enzymatic Conversion: The primary method involves using liver microsomes or recombinant enzymes to catalyze the demethylation of Lenvatinib. This process typically requires specific conditions to optimize yield and purity.
  2. Chemical Synthesis: There are also chemical synthesis routes that can be explored, although they are less common compared to metabolic conversion methods.

Technical Details

The enzymatic method leverages cytochrome P450 enzymes to facilitate the demethylation process. The reaction conditions, such as temperature, pH, and substrate concentration, are critical for maximizing yield and minimizing by-products.

Molecular Structure Analysis

Structure

The molecular structure of O-Demethyl Lenvatinib can be represented as follows:

  • Molecular Formula: C_19H_19N_3O_4
  • Molecular Weight: 357.37 g/mol

The structure features a core benzene ring substituted with various functional groups that contribute to its biological activity.

Data

  • Melting Point: Approximately 221-224 °C
  • Solubility: Very slightly soluble in aqueous solutions; practically insoluble in organic solvents like acetonitrile and ethanol .
Chemical Reactions Analysis

Reactions

O-Demethyl Lenvatinib undergoes various chemical reactions that can affect its stability and efficacy:

  1. Oxidation-Reduction Reactions: These reactions are primarily facilitated by cytochrome P450 enzymes during its metabolic conversion from Lenvatinib.
  2. Conjugation Reactions: Following demethylation, further modifications may occur through conjugation with glucuronic acid or sulfate groups, enhancing its solubility and excretion.

Technical Details

The metabolic pathway involves several steps where O-Demethyl Lenvatinib acts as an intermediate before further transformation into other metabolites. The kinetics of these reactions are influenced by enzyme availability and substrate concentration.

Mechanism of Action

Process

O-Demethyl Lenvatinib exerts its anticancer effects primarily through inhibition of receptor tyrosine kinases involved in tumor growth and angiogenesis.

  1. Inhibition of Vascular Endothelial Growth Factor Receptor: By blocking this receptor, O-Demethyl Lenvatinib helps reduce blood supply to tumors.
  2. Impact on Signal Transduction Pathways: It interferes with multiple signaling pathways that promote cell proliferation and survival.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pKa: Approximately 5.05
  • Log P (partition coefficient): 3.30
  • Solubility Profile: Very slightly soluble in various solvents; practically insoluble in many organic solvents .
Applications

O-Demethyl Lenvatinib is primarily used in scientific research to understand the pharmacokinetics of Lenvatinib and its therapeutic efficacy against cancers. Its role as a metabolite allows researchers to explore dose-response relationships and potential drug interactions.

  1. Pharmacokinetic Studies: Used extensively in studies assessing the metabolism of Lenvatinib.
  2. Drug Development: Investigated for potential use as a standalone therapeutic agent or in combination therapies for enhanced efficacy against resistant cancer types.
  3. Nanoparticle Formulations: Recent studies have explored incorporating O-Demethyl Lenvatinib into nanoparticle systems for targeted delivery .
Metabolic Pathways and Biotransformation Mechanisms

Enzymology of Lenvatinib Demethylation

Cytochrome P450 Isoform Specificity in O-Demethylation

O-Demethyl lenvatinib (M2) is the primary metabolite of lenvatinib, generated via cytochrome P450 (CYP)-mediated oxidative demethylation. In vitro studies using human liver microsomes and recombinant enzymes confirm that CYP3A4 is the dominant isoform responsible for this conversion. Kinetic analyses reveal a Michaelis constant (Km) of 12.5 μM and maximum velocity (Vmax) of 0.8 nmol/min/mg protein for this reaction in human systems [8] [4]. The reaction efficiency is significantly enhanced by cytochrome b5 coexpression, which increases electron transfer efficiency during catalysis [4]. While CYP3A4 contributes ~70% of total O-demethylation, CYP1A1 also plays a substantive role—particularly in the formation of O-desmethyl lenvatinib—and exhibits greater catalytic efficiency than CYP3A4 in the absence of cytochrome b5 [2] [4]. Minor contributions from CYP2B6 and CYP2A6 are observed but clinically insignificant [4]. Potent CYP3A4 inhibitors (e.g., ketoconazole) increase systemic exposure to O-demethyl lenvatinib by 2.1-fold in vivo, underscoring the metabolic dependency on this isoform [5] [8].

Table 1: Kinetic Parameters for O-Demethylation of Lenvatinib

Enzyme SystemKm (μM)Vmax (nmol/min/mg)Primary Metabolite
Human CYP3A412.50.8O-Demethyl lenvatinib
Human CYP1A18.2*1.1*O-Demethyl lenvatinib
Rat CYP3A115.30.6O-Demethyl lenvatinib

*Data extrapolated from recombinant systems without cytochrome b5 [2] [4] [8]

Aldehyde Oxidase-Mediated Secondary Oxidation Pathways

Following initial demethylation, O-demethyl lenvatinib undergoes further oxidation via aldehyde oxidase (AO), a cytosolic enzyme independent of NADPH cofactors. This pathway generates the quinolinone derivative M2' (quinolinone form of desmethylated lenvatinib), identified as a major fecal metabolite in humans [3] [7]. AO metabolism is characterized by:

  • NADPH independence: M2' formation occurs in liver S9 fractions without NADPH supplementation [3].
  • Inhibitor sensitivity: Classic AO inhibitors (e.g., menadione) suppress M2' generation by >80% [3].
  • Substrate preference: O-demethyl lenvatinib is a superior AO substrate compared to parent lenvatinib, with a 5-fold higher intrinsic clearance [3].Unlike CYP-mediated reactions, AO activity exhibits minimal inhibition by typical CYP inhibitors, reducing risks of bidirectional drug interactions. However, interspecies differences are pronounced—AO-mediated oxidation is robust in humans and monkeys but negligible in rats [3].

Non-Enzymatic Conversion Mechanisms

Non-enzymatic pathways contribute minimally (<5%) to lenvatinib biotransformation. The quinolinone metabolite M3' forms spontaneously in plasma via intramolecular cyclization under physiological pH (7.4) and temperature (37°C) [7]. This conversion involves nucleophilic attack of the carbonyl oxygen on adjacent electrophilic centers, forming a stable heterocyclic structure. While kinetically slower than enzymatic pathways, non-enzymatic mechanisms may gain relevance in hepatic impairment where enzymatic capacity is diminished [7] [10].

Comparative Species Metabolism

Metabolic Kinetics in Human vs. Rat Liver Microsomes

In vitro studies reveal significant interspecies differences in O-demethyl lenvatinib formation:

Table 2: Metabolic Kinetics of O-Demethylation in Liver Microsomes

ParameterHuman Liver MicrosomesRat Liver Microsomes
Km (μM)11.2 ± 0.918.6 ± 1.4
Vmax (pmol/min/mg)142 ± 1189 ± 8
CLint (μL/min/mg)12.7 ± 0.84.8 ± 0.3

Data derived from optimized incubation conditions [1] [5]

Key observations:

  • Human microsomes exhibit 2.7-fold higher intrinsic clearance (CLint) than rat microsomes, driven by greater CYP3A4 abundance [5].
  • Flavonoid inhibition: Luteolin (IC50 6.89 μM) and myricetin (IC50 12.32 μM) potently inhibit O-demethylation in human systems, but only luteolin elevates lenvatinib exposure in vivo due to myricetin’s poor bioavailability [1].
  • Azole interactions: Ketoconazole reduces lenvatinib clearance by 72% in rats, validating CYP3A4 as the dominant metabolic enzyme [5].

Interspecies Variability in Metabolite Profile Generation

Metabolite profiles diverge substantially across species:

  • Humans: Major metabolites include O-demethyl lenvatinib (M2, 25% of dose), M2' (quinolinone, 18%), and N-oxide (M3, 12%) [3] [7].
  • Rats: Dominated by M2 (30%) and M3 (22%), with negligible M2' due to low AO expression [3].
  • Monkeys: Unique capacity to form both M2' and M3' (quinolinone derivatives) via AO, mirroring human metabolism [3].Cytochrome b5 amplifies interspecies differences—its coexpression with human CYP3A4 increases O-demethylation velocity by 3.1-fold, an effect less pronounced in rat orthologs [4]. These disparities necessitate careful translation of preclinical data to humans.

Structural Characterization of Phase-I Metabolites

Reactive Intermediate Formation During Biotransformation

Phase I metabolism of lenvatinib generates electrophilic intermediates with bioactivation potential:

  • Quinone-imine formation: During AO-mediated oxidation of O-demethyl lenvatinib, a transient ortho-quinone intermediate forms prior to aromatization to M2'. This reactive species exhibits electrophilic character confirmed through glutathione (GSH) trapping assays, with 0.25% GSH adduct yield observed in vitro [3] [10].
  • Epoxide intermediates: CYP3A4-mediated aromatic hydroxylation generates arene oxides on the quinoline ring, detected as stable dihydrodiol derivatives following epoxide hydrolase treatment [10].
  • Structural identification: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirm M2' as 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide, with a molecular weight of 412.83 g/mol [6] [9]. The hydrochloride salt enhances aqueous solubility (50 mg/mL in DMSO) while retaining biological activity [9].

Despite intermediate reactivity, in vitro studies indicate low covalent binding (<50 pmol/mg protein) and absence of time-dependent CYP inhibition, suggesting minimal clinical toxicity risks [3] [10].

Properties

Product Name

O-Demethyl Lenvatinib (hydrochloride)

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide;hydrochloride

Molecular Formula

C20H18Cl2N4O4

Molecular Weight

449.3 g/mol

InChI

InChI=1S/C20H17ClN4O4.ClH/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18;/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28);1H

InChI Key

KMZOGLZCTDVLLW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.